![molecular formula C13H17N3O2S B2595186 N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}-5-甲基噻吩-2-甲酰胺 CAS No. 2097861-06-6](/img/structure/B2595186.png)
N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}-5-甲基噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide is a synthetic organic compound that features a unique combination of imidazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and thiophene rings in its structure suggests it may exhibit interesting chemical and biological properties.
科学研究应用
Chemistry
In chemistry, N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The imidazole ring is known for its presence in many biologically active compounds, suggesting that N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide could exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. The imidazole moiety is a common feature in many drugs, including antifungal and antihistamine agents. The thiophene ring also contributes to the compound’s potential bioactivity.
Industry
In the industrial sector, N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The synthesis begins with the preparation of the imidazole derivative. This can be achieved by reacting 1H-imidazole with 2-bromoethanol under basic conditions to form 2-(1H-imidazol-1-yl)ethanol.
-
Etherification: : The next step involves the etherification of 2-(1H-imidazol-1-yl)ethanol with 2-bromoethylamine to produce N-(2-(1H-imidazol-1-yl)ethoxy)ethylamine.
-
Amidation: : Finally, the amidation of N-(2-(1H-imidazol-1-yl)ethoxy)ethylamine with 5-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine yields N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential.
化学反应分析
Types of Reactions
-
Oxidation: : The thiophene ring in N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.
-
Reduction: : The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
-
Substitution: : Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the thiophene ring can be achieved using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: N-bromosuccinimide (NBS), sulfuric acid for sulfonation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
相似化合物的比较
Similar Compounds
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-thiophene-2-carboxamide: Similar structure but without the methyl group on the thiophene ring.
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-chlorothiophene-2-carboxamide: Similar structure with a chlorine substituent on the thiophene ring.
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-benzothiophene-2-carboxamide: Similar structure with a benzothiophene ring instead of a thiophene ring.
Uniqueness
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide is unique due to the presence of both the imidazole and methyl-substituted thiophene rings. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-2-3-12(19-11)13(17)15-5-8-18-9-7-16-6-4-14-10-16/h2-4,6,10H,5,7-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDMWZDTFLTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
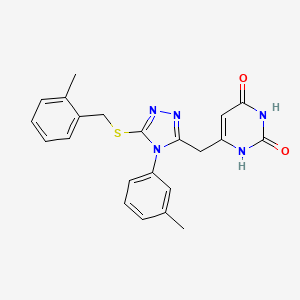
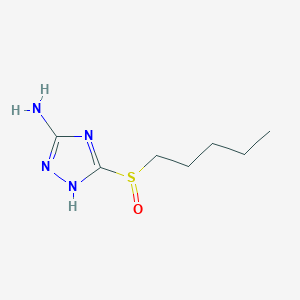
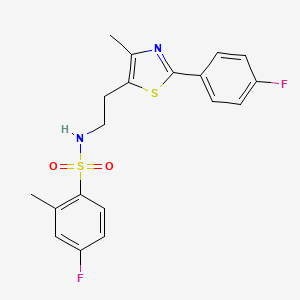
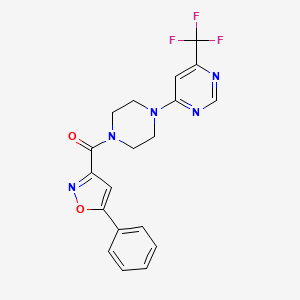
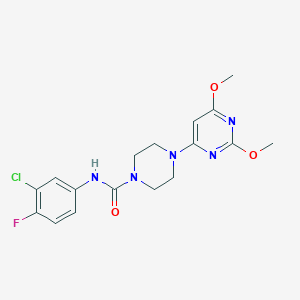
![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2595110.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2595112.png)
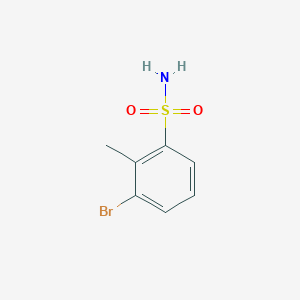
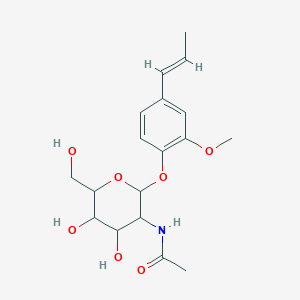
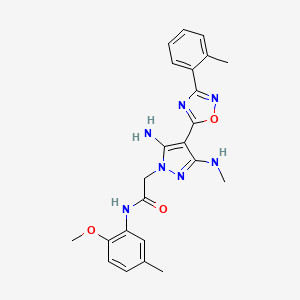
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)
![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)
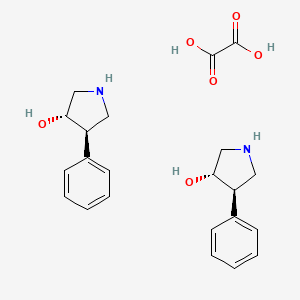
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
